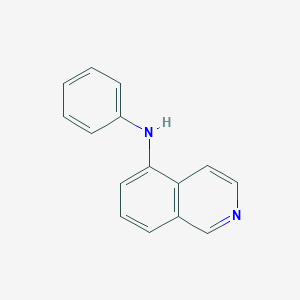

N-Phenylisoquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-15-8-4-5-12-11-16-10-9-14(12)15/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHVVKMJNAQILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylisoquinolin 5 Amine and Analogues

Direct Synthesis Strategies for N-Phenylisoquinolin-5-amine

Direct synthesis strategies focus on introducing the phenylamino (B1219803) group onto a pre-formed isoquinoline (B145761) scaffold. This is typically achieved through modern cross-coupling reactions or by functionalizing the isoquinoline ring to facilitate the addition of the desired group.

N-Arylation and Amination Approaches to Isoquinoline Derivatives

The most direct route to this compound involves the N-arylation of 5-aminoisoquinoline (B16527) or the amination of a 5-substituted isoquinoline. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this approach.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction can be applied to the synthesis of this compound by coupling 5-haloisoquinolines (e.g., 5-bromoisoquinoline) with aniline (B41778), or by reacting 5-aminoisoquinoline with a halobenzene. nih.govmdpi.com The reaction's versatility stems from the continuous development of sophisticated phosphine (B1218219) ligands that enhance catalyst activity and expand the substrate scope. wikipedia.orgacsgcipr.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product. acsgcipr.org

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and polar, high-boiling solvents like nitrobenzene (B124822). wikipedia.orgclockss.org For instance, the Ullmann N-arylation of 5-aminoisoquinoline with o-iodobenzoic acid has been shown to be significantly influenced by the choice of solvent, with nitrobenzene providing better yields compared to various polar protic solvents. clockss.org Modern modifications, including the use of specific ligands like diamines and L-proline, have enabled these reactions to proceed under milder conditions. researchgate.nettcichemicals.com The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgmdpi.com

| Reaction | Typical Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | 5-Haloisoquinoline + Aniline OR 5-Aminoisoquinoline + Halobenzene | High functional group tolerance; milder conditions with newer ligand generations. | wikipedia.org |

| Ullmann Condensation | Copper (metal or salts) | 5-Aminoisoquinoline + Aryl Halide | Traditionally harsh conditions; modern methods use ligands for milder reactions. | wikipedia.orgresearchgate.net |

Functionalization of Pre-existing Isoquinoline Cores

Another strategy involves modifying the isoquinoline core at the C5 position to create a suitable precursor for introducing the phenylamino group. This can involve a sequence of reactions. For example, an isoquinoline could be nitrated at the 5-position, followed by reduction of the nitro group to an amine (5-aminoisoquinoline), which can then be arylated as described above.

Palladium-catalyzed enolate arylation offers an indirect route. In this method, the coupling of an enolate with an ortho-functionalized aryl halide creates a 1,5-dicarbonyl compound. This intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org While this is technically a de novo synthesis, it highlights the power of C-C bond formation in building precursors for subsequent heterocyclization.

Synthesis of this compound Derivatives and Related Isoquinolines

De novo synthesis involves constructing the isoquinoline ring system from acyclic precursors. wikipedia.orgnih.govnih.govrsc.orgbiorxiv.org This approach is particularly useful for creating highly substituted or complex isoquinoline derivatives that are not easily accessible through direct functionalization.

De Novo Isoquinoline Ring Formation Methodologies

Several classic named reactions are employed to build the isoquinoline skeleton. These methods typically involve the cyclization of a β-phenylethylamine derivative or a substituted benzaldehyde (B42025).

Cyclocondensation reactions form the isoquinoline ring through intramolecular condensation, often followed by oxidation.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. nih.govpharmaguideline.comwikipedia.org This intermediate is then typically dehydrogenated to the fully aromatic isoquinoline. pharmaguideline.com The reaction is often carried out using dehydrating agents like phosphorus pentoxide or phosphoryl chloride. wikipedia.orgnumberanalytics.com Recent advancements have introduced milder conditions using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, which allows for the synthesis of a variety of isoquinoline derivatives. nih.gov

The Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. pharmaguideline.comwikipedia.orgnumberanalytics.com This method is particularly effective when the aromatic ring of the phenylethylamine contains electron-donating groups. pharmaguideline.com

The Pomeranz-Fritsch reaction uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal, which react in an acid medium to form the isoquinoline. wikipedia.orgnumberanalytics.com This method provides a direct route to the isoquinoline core.

| Reaction Name | Key Precursors | Initial Product | Reference |

|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | pharmaguideline.comwikipedia.org |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | numberanalytics.com |

| Pomeranz-Fritsch | Benzaldehyde + Aminoacetoaldehyde acetal | Isoquinoline | wikipedia.org |

Oxidative cyclization methods forge the heterocyclic ring through an oxidation-induced bond formation. These reactions can be mediated by various reagents or catalysts.

Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can mediate the intramolecular oxidative cyclization of ketoximes with alkenes to produce isoquinoline N-oxides. acs.org The reaction proceeds by activating the oxime, which then acts as an electrophile and is trapped by the alkene moiety. acs.org Similarly, oxidative cyclization of phenols, activated by a hypervalent iodine reagent, allows for intramolecular nucleophilic attack to form complex polycyclic structures, which can be a strategy for building fused isoquinoline systems. mdpi.com

Transition metals like ruthenium can also catalyze the aerobic oxidative cyclization of aromatic nitriles with alkynes to afford isoquinolones, which are oxidized derivatives of isoquinolines. rsc.org These modern methods represent an expanding frontier in heterocyclic synthesis, often providing high efficiency and atom economy. rsc.orgnih.gov

Introduction of Amine and Phenyl Moieties to Heterocyclic Systems

The most direct route to this compound involves the creation of the C5-N bond on a pre-existing isoquinoline ring. This can be achieved by forming the amine group at C5, followed by N-phenylation, or by directly forming the N-phenylamine moiety.

Reductive amination is a versatile and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. sigmaaldrich.com The reaction proceeds through the in-situ formation and reduction of an imine or iminium ion. masterorganicchemistry.com This method is a cornerstone of amine synthesis due to its efficiency and the commercial availability of a wide range of starting materials. organic-chemistry.org

In the context of this compound synthesis, a plausible route involves the use of an isoquinolin-5-one as a precursor. The ketone group could react with ammonia or an ammonia equivalent to form an imine, which is then reduced to yield 5-aminoisoquinoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netwikipedia.org The latter is often preferred for its mildness and selectivity, as it typically does not reduce the starting ketone or aldehyde. researchgate.net

While direct reductive amination on an isoquinolin-5-one is a viable hypothesis, documented examples often involve related systems. For instance, substituted aminomethylene tetrahydro-isoquinolines have been successfully synthesized via reductive amination of the corresponding N-Boc protected tetrahydro-isoquinoline 5-carboxaldehyde. numberanalytics.com This highlights the applicability of the method to functionalize the 5-position of the isoquinoline system, albeit in its reduced form. The synthesis of primary amines from aldehydes using hydroxylammonium chloride and stannous chloride in a one-pot procedure has also been reported as a practical alternative. princeton.edu

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming carbon-nitrogen bonds. prepchem.comtcichemicals.com This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions. prepchem.comorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. tcichemicals.com

The synthesis of this compound via this method can be envisioned through two primary pathways:

Coupling of 5-haloisoquinoline with aniline: This involves reacting a halogenated isoquinoline, such as 5-bromoisoquinoline (B27571), with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The synthesis of 5-bromoisoquinoline is well-documented, proceeding from isoquinoline itself. orgsyn.org

Coupling of 5-aminoisoquinoline with a phenyl halide: This pathway involves reacting 5-aminoisoquinoline with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene). 5-Aminoisoquinoline can be prepared by methods such as the reduction of 5-nitroisoquinoline (B18046), which is accessible from isoquinoline. orgsyn.orgnih.gov

The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. Several generations of phosphine ligands have been developed to improve catalyst activity and scope. prepchem.com Sterically hindered biaryl phosphine ligands, such as XPhos, and bidentate ligands like BINAP and DDPF, are commonly employed to facilitate the reaction with a wide range of aryl halides and amines. prepchem.comrsc.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 94 | rsc.org |

| Aryl Chlorides | Primary Amines | Pd(OAc)₂ / cataCXium A | K₃PO₄ | Toluene | Varies | thieme-connect.com |

| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Toluene | 46-94 | N/A |

Amidation reactions provide an alternative route to form a C-N bond, which can then be followed by reduction to achieve the target amine. For instance, 5-aminoisoquinolin-1-one can be acylated with benzoyl chloride to form 5-benzamidoisoquinolin-1-one. molport.com While this yields an amide rather than an amine, it demonstrates a feasible C-N bond formation at the 5-position. Subsequent reduction of the amide would be necessary to obtain the secondary amine.

Direct SNH (Substitution Nucleophilic of Hydrogen) amidation has been explored on 5-nitroisoquinoline, allowing for the introduction of an N-amide function at the C8 position. molport.com This type of C-H functionalization represents an atom-economical approach to C-N bond formation. Metal-free synthesis of aminoquinolines and aminoisoquinolines has also been achieved from the corresponding N-oxides using triflic anhydride as an activating agent. researchgate.net

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric methods to access chiral isoquinoline derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. tcichemicals.com Achieving enantioselectivity in the synthesis of this compound analogues would likely involve either an asymmetric catalytic reaction or the use of a chiral auxiliary.

General strategies for the asymmetric synthesis of chiral isoquinolines often focus on:

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or imine intermediate derived from an isoquinoline precursor.

Asymmetric [3+2] Cycloadditions: Chiral primary amine-catalyzed enantioselective 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines can provide access to chiral tetrahydroisoquinoline skeletons. mdpi.com

Use of Chiral Auxiliaries: Chiral auxiliaries, such as Ellman's tert-butylsulfinamide, have been successfully employed for the stereoselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids. acs.org This approach involves the diastereoselective addition of a nucleophile to a chiral N-sulfinyl imine.

Asymmetric Larock Isoquinoline Synthesis: Recently, the first asymmetric Larock isoquinoline synthesis was developed using a palladium catalyst with a chiral Walphos ligand to produce axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity. nih.gov

While these methods have not been specifically reported for this compound, they provide a framework for potential synthetic routes. For example, an asymmetric reductive amination of an isoquinolin-5-one using a chiral catalyst or a chiral amine could, in principle, generate a chiral 5-aminoisoquinoline intermediate. Subsequent N-phenylation would then yield the chiral target molecule.

Catalytic Systems in this compound Synthesis and Derivatization

The synthesis and derivatization of isoquinolines heavily rely on transition metal catalysis.

Palladium: Palladium is arguably the most versatile metal for this class of compounds. It is central to Buchwald-Hartwig amination for C-N bond formation and Suzuki or Heck couplings for C-C bond formation, allowing for extensive derivatization. rsc.org For example, OTf-substituted isoquinolines can undergo Suzuki and Sonogashira cross-coupling reactions. rsc.org Palladium catalysts are also key in tandem reactions for the construction of the isoquinoline ring itself. researchgate.net

Rhodium: Rhodium catalysts, often [Cp*RhCl₂]₂, are effective for C-H activation and annulation reactions. dntb.gov.ua They have been used to synthesize 1-aminoisoquinolines from N-aryl amidines and diazo compounds, and in the dehydrative coupling of oximines and alkynes to form 1,3,4-trisubstituted isoquinolines. mdpi.comdntb.gov.ua

Copper: Copper catalysts are used in Ullmann-type couplings and have been employed in one-pot, three-component reactions to assemble 1-aminoisoquinoline (B73089) libraries. Copper catalysis is also effective in tandem reactions for producing densely functionalized isoquinolines. organic-chemistry.org

Gold: Gold catalysts, known for their carbophilicity, are particularly effective in tandem reactions involving alkyne hydroamination and other cyclization cascades to form fused isoquinoline systems. clockss.org

Iridium: Iridium complexes have emerged as highly practical catalysts for reductive amination, capable of synthesizing primary, secondary, and tertiary amines under mild conditions, including the direct N-alkylation of amines with carboxylic acids.

Table 2: Catalytic Systems in Isoquinoline Synthesis

| Catalyst Type | Reaction | Example Precursors | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Buchwald-Hartwig Amination | Aryl Halides, Amines | prepchem.comtcichemicals.com |

| Rhodium (e.g., [Cp*RhCl₂]₂) | C-H Activation/Annulation | N-Aryl Amidines, Diazo Compounds | dntb.gov.ua |

| Copper (e.g., CuI, Cu(OAc)₂) | Multi-component Coupling | 2-Halobenzylamines, β-Keto Esters | organic-chemistry.org |

| Gold (e.g., Ph₃PAuCl/AgOTf) | Alkyne Hydroamination | Aniline Diynes | mdpi.com |

| Iridium | Reductive Amination | Carboxylic Acids, Amines |

Transition Metal Catalysis in C-N and C-C Bond Formations

The construction of the this compound framework fundamentally relies on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Transition metal catalysis offers a powerful toolkit for forging these connections with high efficiency and selectivity. Palladium, rhodium, and copper complexes are at the forefront of these synthetic efforts, enabling the construction of the isoquinoline core and the installation of the phenylamino group.

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as an efficient route for synthesizing substituted isoquinolines. acs.org For instance, the reaction of ketoximes with alkynes, catalyzed by a rhodium complex, can lead to the formation of the isoquinoline ring system through C-C and C-N bond formation. acs.org Another approach involves the rhodium-catalyzed reaction of aryl aldehydes, amines, and alkynes to regioselectively produce 3,4-disubstituted isoquinolines. acs.org Furthermore, cobalt(III) catalysts have been employed for the redox-neutral synthesis of isoquinolines from acetophenone (B1666503) N-Boc hydrazones and alkynes, proceeding via C-C and C-N bond formation coupled with N-N bond cleavage. rsc.org

Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-N bond between the isoquinoline core and the phenylamine moiety. The palladium-catalyzed α-arylation of ketone enolates is a key C-C bond-forming reaction that can be utilized to construct the isoquinoline skeleton itself. nih.gov This method involves the coupling of an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl precursor, which can then be cyclized with an ammonia source to form the isoquinoline ring. nih.gov This strategy is notable for its regioselectivity and tolerance of a wide array of substituents. nih.gov Additionally, palladium(II)-catalyzed C-C and C-O bond formation has been demonstrated in the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes, showcasing the versatility of palladium in functionalizing the isoquinoline core. rsc.orgrsc.org

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of isoquinoline derivatives, which are precursors or analogues of this compound.

| Catalyst System | Reactants | Product Type | Key Bond Formations | Reference |

| Rh(III) complex | Ketoximes and Alkynes | Substituted Isoquinolines | C-C, C-N | acs.org |

| Cp*Co(III) complex | Acetophenone N-Boc hydrazones and Alkynes | Substituted Isoquinolines | C-C, C-N | rsc.org |

| Palladium complex | Enolate and ortho-functionalized aryl halide | Isoquinoline | C-C | nih.gov |

| Palladium(II) complex | Isoquinoline N-oxides and Nitroalkenes | C1-Benzoyl Isoquinolines | C-C, C-O | rsc.orgrsc.org |

N-Silylamines as Intermediates in Catalysis

N-silylamines have gained prominence as versatile intermediates in a variety of catalytic transformations, particularly in C-N and C-C bond-forming reactions. rsc.orgresearchgate.net Their utility stems from the unique electronic properties conferred by the silyl (B83357) group and the facile cleavage of the Si-N bond to unveil the free amine product upon reaction completion. rsc.org This reactivity makes them valuable surrogates for amines in catalytic cycles where the free amine might otherwise lead to catalyst deactivation or undesired side reactions.

The catalytic synthesis of N-silylamines can be achieved through several methods, including the dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes. rsc.org Once formed, these N-silylated amines can participate in palladium-catalyzed cross-coupling reactions to form arylamines. nih.gov For instance, the use of N-silylamines in palladium-catalyzed aminations has been shown to be effective, even in challenging environments like supercritical carbon dioxide, where the formation of carbamic acid from the free amine is a potential issue. nih.gov

In the context of synthesizing this compound analogues, an N-silylated aniline derivative could be coupled with a halogenated or otherwise activated isoquinoline precursor in a palladium-catalyzed reaction. The silyl group serves to protect and activate the amine, facilitating the C-N bond formation. Subsequent workup would then readily remove the silyl group to afford the desired N-arylated isoquinolinamine. The distinct electronic nature of N-silylamines, N-silylimines, and N-silylenamines results in reactivity that is often complementary to their non-silylated counterparts. rsc.org For example, N-silylenamines, formed from the hydroamination of alkynes with N-silylamine, can act as reactive intermediates for the modular synthesis of substituted pyridines, a related N-heterocyclic system. acs.org This highlights the potential for N-silylamine-derived intermediates to be employed in the construction of complex heterocyclic frameworks.

| Method for N-Silylamine Synthesis | Reactants | Catalyst | Application | Reference |

| Dehydrocoupling | Amine and Silane | Various transition metals | C-N bond formation | rsc.org |

| Hydrosilylation | Imine and Silane | Various transition metals | C-N bond formation | rsc.org |

| Dealkenylative Coupling | Amine and Vinylsilane | Various transition metals | C-N bond formation | rsc.org |

| Hydroamination | Alkyne and N-Silylamine | Titanium(IV) precatalyst | Synthesis of N-silylenamines | acs.org |

Enantioselective Catalytic Approaches to Chiral Amines

Chiral amines are crucial structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.gov Consequently, the development of enantioselective catalytic methods for their synthesis is a major focus of modern organic chemistry. nih.govrsc.org While a specific enantioselective synthesis of this compound is not widely reported, the general principles of asymmetric catalysis can be applied to the synthesis of its chiral analogues, particularly those bearing a stereocenter.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. nih.gov This approach often involves the reduction of prochiral imines, enamines, or N-heteroaromatic compounds using a chiral transition metal complex, typically based on iridium, rhodium, or ruthenium. nih.govresearchgate.net The enantioselectivity of these reactions is controlled by the chiral ligand coordinated to the metal center. nih.gov A significant challenge in the asymmetric hydrogenation of N-heteroaromatic compounds like isoquinoline is the potential for the nitrogen atom to coordinate to the metal catalyst, leading to deactivation. nih.gov However, the development of highly active and selective catalysts has made the asymmetric hydrogenation of pyridyl-containing unsaturated compounds more feasible. nih.gov

Reductive amination of ketones is another key strategy for accessing chiral amines. researchgate.net This can be achieved using metal-catalyzed approaches, often with chiral iridium(I), rhodium(I), or ruthenium(II) complexes under hydrogen pressure, or through organocatalytic methods. researchgate.net For example, a ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium (B1175870) salts has been developed, providing a route to synthetically valuable chiral primary amines. researchgate.net

The following table outlines some general enantioselective catalytic approaches that could be adapted for the synthesis of chiral analogues of this compound.

| Catalytic Approach | Substrate | Catalyst Type | Chiral Product | Reference |

| Asymmetric Hydrogenation | Imine | Chiral Iridium or Rhodium complex | Chiral Amine | nih.gov |

| Asymmetric Hydrogenation | N-Heteroaromatic Compound | Chiral Iridium or Rhodium complex | Chiral Heterocyclic Amine | nih.gov |

| Asymmetric Reductive Amination | Ketone and Amine Source | Chiral Ruthenium complex | Chiral Primary Amine | researchgate.net |

| Asymmetric C-N Cross-Coupling | Racemic Alkyl Halide and Amine | Copper(I)/Chiral Phosphoric Acid | Chiral Amine | rsc.org |

Advanced Spectroscopic Characterization Techniques for N Phenylisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like N-Phenylisoquinolin-5-amine. ipb.pt By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and relative number of protons and carbons in the molecule. hw.ac.uklibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the isoquinoline (B145761) ring system, the phenyl ring, and the amine nitrogen. The chemical shift (δ) of each proton is influenced by its local electronic environment. hw.ac.uk

Aromatic Protons: The protons on the isoquinoline and phenyl rings are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the assignment of each proton. For instance, protons adjacent to the nitrogen atom in the isoquinoline ring are often deshielded and appear at a higher chemical shift. chinesechemsoc.org

Amine Proton (N-H): The proton attached to the nitrogen atom typically appears as a broad singlet. For aromatic amines, this signal can be found in the range of δ 3-5 ppm. orgchemboulder.com Its chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Isoquinoline Ring Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| Phenyl Ring Protons | 7.0 - 7.8 | Doublet, Triplet, Multiplet |

Note: Data are estimated based on typical chemical shift values for isoquinoline and aromatic amine structures. hw.ac.ukchinesechemsoc.orgorgchemboulder.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Aromatic Carbons: The sp²-hybridized carbons of the isoquinoline and phenyl rings are expected to appear in the δ 110-160 ppm range. mdpi.com The carbon atoms directly bonded to the nitrogen (C-5 of the isoquinoline and the ipso-carbon of the phenyl ring) will have their chemical shifts significantly influenced by the nitrogen atom. mdpi.com

Quaternary Carbons: Carbons at the fusion of the two rings in the isoquinoline system and the ipso-carbon of the phenyl group are quaternary and can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isoquinoline Ring Carbons | 115 - 160 |

| Phenyl Ring Carbons | 110 - 150 |

Note: Data are estimated based on typical chemical shift values for N-arylated amines and isoquinoline systems. mdpi.comresearchgate.netlibretexts.org

For complex molecules with overlapping signals in 1D spectra, multi-dimensional NMR experiments are essential for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the phenyl and isoquinoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying the connections between different fragments of the molecule, such as the link between the phenyl ring, the amine nitrogen, and the isoquinoline C-5 position, and for assigning quaternary carbons. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, twisting). pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: As a secondary amine, a single, sharp N-H stretching vibration is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.comorgchemboulder.com

C-H Aromatic Stretch: Sharp peaks corresponding to the C-H stretching of the sp²-hybridized carbons in the aromatic rings typically appear just above 3000 cm⁻¹.

C=C and C=N Aromatic Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected in the 1650–1450 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibration for an aromatic amine C-N bond is typically strong and appears in the 1335–1250 cm⁻¹ range. orgchemboulder.com

N-H Wag: A broad band due to the out-of-plane N-H wagging motion is expected between 910-665 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C / C=N | Stretch | 1650 - 1450 |

| Aromatic C-N | Stretch | 1335 - 1250 |

Note: Data are based on established correlation tables for amine and aromatic functionalities. orgchemboulder.comorgchemboulder.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. upi.edu The extensive conjugated π-system of this compound, which spans both the isoquinoline and phenyl rings, is expected to give rise to characteristic absorptions.

The primary electronic transitions observed will be π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of the nitrogen atom's lone pair in conjugation with the aromatic system may also allow for n → π* transitions. The extended conjugation typically shifts the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic shift) compared to the individual benzene (B151609) and isoquinoline chromophores. upi.edu For example, benzene absorbs around 254 nm, while aniline (B41778) absorbs at 230 nm and 280 nm, and isoquinoline shows absorption bands up to around 320 nm. upi.eduresearchgate.net Therefore, this compound is expected to show complex absorption bands in the 200-400 nm range. researchgate.net

Table 4: Typical Electronic Transitions for Related Chromophores

| Compound | Transition Type | Approximate λmax (nm) |

|---|---|---|

| Benzene | π → π* | 204, 254 |

| Aniline | π → π* | 230, 280 |

Note: Data reflect typical values for fundamental aromatic systems. upi.eduresearchgate.net The conjugation in this compound would alter these values.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. iucr.org

Key structural features that would be elucidated include:

Molecular Conformation: The dihedral angle between the plane of the isoquinoline ring system and the plane of the phenyl ring would be determined, revealing the degree of twist around the C5-N bond. iucr.orgarabjchem.org

Planarity: The planarity of the fused isoquinoline ring system can be confirmed.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., N-H···N interactions) and π–π stacking between the aromatic rings of adjacent molecules, which stabilize the crystal structure. iucr.orgsemanticscholar.org

Table 5: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided | Example from Isoquinoline Derivatives |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | a = 7.93 Å, b = 11.17 Å, c = 16.13 Å arabjchem.org |

| Space Group | Symmetry of the crystal lattice | P-1 (Triclinic) arabjchem.org |

| Bond Lengths (Å) | Distance between bonded atoms | C-N bond: ~1.38 - 1.45 Å mdpi.com |

| Bond Angles (°) | Angle between three connected atoms | C-N-C angle |

| Torsion (Dihedral) Angles (°) | Twist between two planes of atoms | Dihedral angle between aromatic rings: 59.24° arabjchem.org |

Note: Example data are from published crystal structures of related isoquinoline and amine derivatives to illustrate the type of information obtained. arabjchem.orgsemanticscholar.orgmdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. tutorchase.com For this compound, the molecular ion peak (M⁺) in the mass spectrum confirms its molecular weight. The ionization process, often electron impact (EI), imparts enough energy to the molecule to cause it to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural confirmation. tutorchase.com

The fragmentation of this compound is influenced by the structural characteristics of both the isoquinoline core and the N-phenyl substituent. arkat-usa.org In aromatic and heterocyclic amines, fragmentation is often directed by the nitrogen atom and the stability of the resulting ions. libretexts.orglibretexts.org A key fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom, which can lead to the formation of stable iminium ions. libretexts.org

In the case of derivatives, the nature and position of substituents can significantly alter the fragmentation pathways. arkat-usa.org For instance, studies on substituted N-arylamines show that the fragmentation pattern is considerably influenced by the substituents on the aryl rings. researchgate.net The stability of the molecular ion and the prevalence of certain fragments can be directly correlated to the electronic properties and bond strengths within the molecule. tutorchase.com For example, a study on N-(3-(bromomethyl)phenyl) isoquinolin-5-amine, a derivative, showed a calculated mass for C₂₀H₂₁N₃O₂S of 367.14 and an observed LRMS (ESI) m/z [M + H]⁺ of 368.40, demonstrating the use of soft ionization techniques like electrospray ionization (ESI) to observe the protonated molecular ion, which is particularly useful for fragile molecules. nih.gov

The detailed fragmentation pattern helps distinguish between isomers, as different structural arrangements will lead to unique sets of fragment ions. libretexts.org

Table 1: Predicted Fragmentation Data for this compound This interactive table outlines the expected major fragments for this compound based on common fragmentation rules for aromatic amines and isoquinoline systems.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]⁺ | 220 | Molecular Ion (C₁₅H₁₂N₂) |

| [M-H]⁺ | 219 | Loss of a hydrogen radical |

| [M-C₆H₅]⁺ | 143 | Loss of the phenyl radical |

| [C₉H₇N]⁺ | 129 | Isoquinoline cation |

| [C₆H₅NH]⁺ | 92 | Phenylamine radical cation |

Note: The data in this table is predicted based on general principles of mass spectrometry and may vary based on specific instrument conditions.

Specialized Spectroscopic Methods for Mechanistic Insights (e.g., HYSCORE)

For deeper mechanistic investigations, particularly those involving paramagnetic species (radical ions or metal complexes) of this compound derivatives, specialized spectroscopic techniques like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are employed. miamioh.edu HYSCORE is a two-dimensional electron paramagnetic resonance (EPR) technique that provides detailed information about the weak magnetic (hyperfine) interactions between an unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁴N). miamioh.edunih.gov

This method is exceptionally useful for mapping the electron spin density distribution across a molecule, which is critical for understanding reaction mechanisms, electronic structure, and the nature of chemical bonding. nih.gov In the context of this compound derivatives, HYSCORE could be used to probe the environment of the two nitrogen atoms (one in the isoquinoline ring and one in the amine linker). The technique can precisely measure the hyperfine and nuclear quadrupole couplings of each ¹⁴N nucleus. rsc.org

For example, if a derivative of this compound were to undergo a one-electron oxidation to form a radical cation, the unpaired electron would be delocalized across the π-system. HYSCORE spectroscopy could then differentiate between the two nitrogen atoms by their distinct hyperfine coupling constants, revealing which nitrogen atom bears more of the spin density. osti.gov This information is crucial for predicting the reactivity of the radical species.

Studies on other complex nitrogen-containing heterocyclic systems have successfully used HYSCORE to:

Identify and characterize the nitrogen ligands coordinated to a metal center. nih.gov

Distinguish between different nitrogen atoms within a molecule, such as those in an imidazole (B134444) ring versus a peptide backbone. osti.gov

Provide evidence for the presence of specific bridging atoms, like nitrogen, in complex catalytic sites. rsc.org

The data obtained, such as the hyperfine coupling constant (A) and the nuclear quadrupole interaction parameter (e²Qq/h), allows for a detailed description of the electronic structure at specific atomic sites. nih.govosti.gov

Table 2: Illustrative HYSCORE Parameters for Nitrogen Nuclei in a Hypothetical Paramagnetic Derivative of this compound This interactive table shows the type of data that could be obtained from a HYSCORE experiment to provide mechanistic insights.

| Nitrogen Site | Hyperfine Coupling (A) (MHz) | Nuclear Quadrupole Coupling (e²Qq/h) (MHz) | Interpretation |

| Isoquinoline Ring N | A ≈ 1.5 - 3.0 | ≈ 1.2 | Indicates significant spin density delocalized onto the heterocyclic ring system. nih.gov |

| Amino Linker N | A ≈ 0.5 - 1.5 | ≈ 0.7 | Suggests a lower, but non-zero, spin density on the exocyclic amine nitrogen. osti.gov |

Note: These values are illustrative and based on data from analogous systems found in the literature. Actual experimental values would depend on the specific derivative and its electronic state.

Computational and Theoretical Investigations of N Phenylisoquinolin 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For N-Phenylisoquinolin-5-amine, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), offer a detailed understanding of its electronic and structural characteristics. researchgate.nettandfonline.comnih.gov

The electronic properties of this compound are largely dictated by the interplay between the isoquinoline (B145761) core and the N-phenyl substituent. The amino group at the 5-position significantly influences the electronic distribution of the isoquinoline ring system, enhancing its nucleophilicity.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these interactions. For amino-substituted isoquinolines, the HOMO is typically localized on the isoquinoline ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the isoquinoline core, marking the regions susceptible to nucleophilic attack. researchgate.netresearchgate.net

The introduction of the N-phenyl group is expected to modulate the energies of these frontier orbitals. The phenyl ring can engage in π-conjugation with the lone pair of the nitrogen atom, which in turn interacts with the π-system of the isoquinoline ring. This extended conjugation generally leads to a raising of the HOMO energy and a lowering of the LUMO energy, thereby reducing the HOMO-LUMO energy gap. rsc.org A smaller energy gap suggests higher chemical reactivity and greater polarizability. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies for Amino-Substituted Aromatic Systems (Illustrative) Note: These are illustrative values for similar systems, as specific data for this compound is not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline | -5.581 | 1.801 | 3.78 |

| 5-Aminoquinoline | -5.12 | -0.98 | 4.14 |

| Aniline (B41778) | -5.13 | 0.97 | 6.10 |

The conformational flexibility of this compound is primarily associated with the rotation around the C5-N bond (connecting the isoquinoline ring to the amino nitrogen) and the N-C(phenyl) bond. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating these dihedral angles to identify stable conformers and the energy barriers between them. nih.govscispace.commolssi.org

For N,N-disubstituted arylamines, the conformation is influenced by steric hindrance and electronic effects. researchgate.net It is anticipated that the most stable conformation of this compound would involve a non-planar arrangement of the phenyl group relative to the isoquinoline ring to minimize steric repulsion between the hydrogen atoms on the phenyl ring and the isoquinoline core. The energetic landscape would likely reveal multiple local minima corresponding to different rotational isomers, with the global minimum representing the most populated conformation at equilibrium. Conformational studies on similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown preferences for pseudo-equatorial orientations of the phenyl rings to minimize steric strain. nih.gov

DFT calculations are a valuable tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. acs.org For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution. The calculated electron density distribution and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic attack. researchgate.net In amino-substituted isoquinolines, the positions ortho and para to the amino group are typically activated.

Mechanistic studies on the synthesis of substituted isoquinolines, for example, through transition-metal-catalyzed C-H activation, have been successfully modeled using DFT, providing insights into the step-by-step processes of the reaction. acs.orgresearchgate.net Similar approaches could be applied to understand the reactivity and potential synthetic transformations of this compound.

DFT calculations allow for the accurate prediction of various spectroscopic data, which can be compared with experimental results for structural confirmation.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. researchgate.netnih.gov For aminoisoquinolines, characteristic bands corresponding to N-H stretching, C-N stretching, and the vibrations of the aromatic rings can be identified. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are highly valuable for assigning complex spectra and confirming the molecular structure. youtube.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra. researchgate.netproquest.com For amino-substituted aromatic systems, the spectra are often characterized by π→π* transitions. deepdyve.com The position of these absorptions is sensitive to the extent of conjugation and the electronic nature of the substituents.

Table 2: Predicted Spectroscopic Data for a Related Compound (5-Aminoquinoline) Source: Adapted from quantum chemical investigations of 5-aminoquinoline. nih.gov

| Spectroscopic Data | Predicted Value |

| Major IR Frequencies (cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=C stretch), ~1300 (C-N stretch) |

| Selected ¹H NMR Shifts (ppm) | Aromatic protons in the range of 7-9 ppm |

| UV-Vis Absorption Maxima (nm) | Multiple bands in the UV region, influenced by solvent |

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static structures and energetics, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org MD simulations can be used to explore the conformational space of this compound in different environments, such as in various solvents. mdpi.com

By simulating the trajectory of the molecule, MD can reveal the flexibility of the phenyl and isoquinoline rings, the dynamics of the C-N bond rotation, and potential intramolecular interactions, such as hydrogen bonding. nih.gov This information is crucial for understanding how the molecule behaves in a realistic chemical environment and how its shape and flexibility might influence its interactions with other molecules. The conformational flexibility can have a significant impact on the molecule's biological activity and material properties. mdpi.com

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound, a molecule characterized by its isoquinoline core and a phenyl-substituted amine group, are governed by a combination of hydrogen bonding and non-covalent interactions. The presence of the amine group allows the molecule to act as a hydrogen bond donor, while the nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor.

In the solid state, it is anticipated that this compound would exhibit significant intermolecular hydrogen bonding. Studies on the related compound, isoquinolin-5-amine, have shown the formation of parallel hydrogen-bonded chains through strong N—H⋯N interactions. researchgate.net Weaker C—H⋯N hydrogen bonds and C—H⋯π interactions further stabilize the crystal lattice structure. researchgate.net For this compound, similar N—H⋯N hydrogen bonds between the amine hydrogen and the isoquinoline nitrogen of an adjacent molecule are expected. Additionally, the phenyl group introduces the possibility of π-π stacking interactions between aromatic rings of neighboring molecules, further contributing to the stability of the supramolecular assembly.

The solvent environment is expected to have a pronounced effect on the conformation and electronic properties of this compound. In polar protic solvents, such as methanol (B129727), the solvent molecules can engage in hydrogen bonding with both the amine group and the isoquinoline nitrogen. This can lead to the stabilization of more polar conformations of the molecule. In contrast, in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can act as a hydrogen bond acceptor, interacting with the N-H group. The nature of the solvent can influence reaction kinetics, as demonstrated in studies of related cyclic secondary amines where reaction rates differed between methanol and DMSO. researchgate.net Theoretical studies on similar aromatic compounds have shown that polar environments can enhance the strength of intramolecular hydrogen bonds, a principle that would also apply to intermolecular interactions with the solvent for this compound. nih.gov

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance in this compound |

| Hydrogen Bonding | Amine (N-H) | Isoquinoline Nitrogen (N) | Primary interaction for forming molecular chains. |

| Hydrogen Bonding | Amine (N-H) | Polar Solvent (e.g., Oxygen in water) | Solvation and stabilization in protic media. |

| π-π Stacking | Phenyl/Isoquinoline Rings | Phenyl/Isoquinoline Rings | Contributes to crystal packing and aggregation. |

| C-H···π Interactions | Aromatic C-H | Phenyl/Isoquinoline Rings | Weaker interactions contributing to overall stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For this compound and its derivatives, QSAR models can be instrumental in predicting their functional responses and guiding the design of new molecules with desired properties. dergipark.org.tr The development of a robust QSAR model involves the generation of molecular descriptors that encode the structural and physicochemical properties of the molecules and the subsequent creation of a predictive model. nih.gov

Development of Molecular Descriptors for this compound Systems

The first step in QSAR modeling is the calculation of molecular descriptors that capture the essential features of the this compound scaffold and its chemical variations. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, this would include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on individual atoms. These can be calculated using quantum chemical methods like Density Functional Theory (DFT). dergipark.org.trpensoft.net

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational indices. For this compound derivatives, substituents on the phenyl ring or the isoquinoline core would significantly alter these descriptors. pensoft.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, representing the lipophilicity of the molecule. This is crucial for predicting how the molecule will interact with biological membranes. pensoft.net

Quantum Mechanical Descriptors: More advanced QSAR models for similar kinase inhibitors, such as N-phenylquinazolin-4-amine derivatives, have utilized quantum mechanical calculations to determine pairwise interaction energies between the inhibitor and active site residues. researchgate.net This approach could be applied to this compound systems to generate highly specific and predictive descriptors. researchgate.net

Table 2: Examples of Molecular Descriptors for this compound QSAR Studies

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Molecular polarity | |

| Steric | Molecular Volume | Overall size of the molecule |

| Surface Area | Accessible area for interactions | |

| Hydrophobic | logP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching |

Predictive Models for Functional Responses

Once a set of relevant molecular descriptors has been generated for a series of this compound analogs, a predictive model can be built to correlate these descriptors with a measured functional response (e.g., inhibitory concentration, binding affinity). Several statistical and machine learning methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It has been successfully used in QSAR studies of structurally related kinase inhibitors. researchgate.net

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM) and Random Forest (RF) can be used to build non-linear QSAR models, which may offer improved predictive power over linear methods. sciopen.com

The predictive performance of the developed QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of molecules. researchgate.net A well-validated QSAR model can then be used to screen virtual libraries of this compound derivatives to identify new compounds with potentially enhanced activity, thereby accelerating the drug discovery process. nih.gov

Mechanistic Studies of N Phenylisoquinolin 5 Amine in Functional Systems

N-Phenylisoquinolin-5-amine in Amine Sensing Mechanisms

The detection of amines is crucial across various chemical and biological processes, as well as for monitoring potentially toxic pollutants. rsc.org Fluorescent probes have emerged as a powerful tool for this purpose. The isoquinoline (B145761) scaffold, a key component of this compound, and its derivatives have shown potential as fluorophores in sensing applications. researchgate.net The sensing mechanisms often rely on processes that alter the fluorescence properties of the probe upon interaction with the target amine.

Electron Transfer Processes in Fluorescent Probes

A common strategy in the design of fluorescent probes involves modulating their fluorescence through photoinduced electron transfer (PET). rsc.orgosti.gov In a typical "turn-on" fluorescent sensor, the probe is initially in a quenched or non-fluorescent state due to intramolecular PET from a fluorophore to a linked electron-acceptor moiety. rsc.orgosti.gov The interaction with an analyte, such as an amine, can disrupt this PET process, leading to a significant increase in fluorescence intensity. rsc.org This disruption can occur through a single electron transfer (SET) from the amine to the probe's excited state, which in turn shuts down the initial quenching pathway. rsc.org For instance, in some BODIPY-based probes, an internal PET from the photoexcited BODIPY to a methyl-quinolinium moiety keeps the fluorescence "off". rsc.orgosti.gov The presence of an amine can initiate an SET to the BODIPY core, effectively turning the fluorescence "on". rsc.org This mechanism has been shown to be effective for detecting aliphatic amines. rsc.org The efficiency of this process can be quite high, with some probes exhibiting a dramatic increase in fluorescence quantum yield upon interaction with the analyte. rsc.org

The table below summarizes the key aspects of electron transfer in fluorescent amine probes.

| Probe Type | Quenching Mechanism | Analyte Interaction | Result |

| BODIPY-Quinolinium | Intramolecular PET | SET from amine | Fluorescence "turn-on" |

| Nitroaromatic-based | PET to nitro group | Aromatic nitration | Fluorescence enhancement |

This table illustrates the general principles of electron transfer in fluorescent probes for amine and nitrative stress sensing.

Collisional Quenching Mechanisms in Sensor Design

Collisional quenching, also known as dynamic quenching, is another important mechanism utilized in sensor design. rsc.orgfiveable.me This process occurs when the excited fluorophore collides with a quencher molecule, in this case, an amine, leading to non-radiative de-excitation and a decrease in fluorescence intensity. rsc.orgfiveable.metheinstituteoffluorescence.com Unlike static quenching, which involves the formation of a non-fluorescent ground-state complex, dynamic quenching affects the excited state and is dependent on the concentration of the quencher. fiveable.me

The Stern-Volmer equation is a fundamental tool for analyzing collisional quenching data, relating the decrease in fluorescence intensity to the quencher concentration. fiveable.metheinstituteoffluorescence.com This mechanism has been observed in the sensing of various amines, where at higher concentrations, collisional quenching becomes the dominant process, leading to a "turn-off" response. rsc.orgosti.gov For example, some BODIPY probes that exhibit a "turn-on" response at low amine concentrations due to SET can be effectively quenched at higher concentrations through collisions. rsc.orgosti.gov This dual-modality allows for dose-responsive sensing over different concentration ranges. rsc.org The efficiency of collisional quenching can be influenced by factors such as the solvent, temperature, and the specific nature of the fluorophore and the amine. fiveable.me

The following table outlines the characteristics of collisional quenching in amine sensing.

| Feature | Description |

| Mechanism | De-excitation of the fluorophore upon collision with an amine. rsc.orgfiveable.me |

| Effect on Fluorescence | Decrease in intensity and lifetime. fiveable.metheinstituteoffluorescence.com |

| Concentration Dependence | Quenching increases with higher amine concentration. rsc.org |

| Kinetics | Governed by the Stern-Volmer equation. fiveable.metheinstituteoffluorescence.com |

| Application | "Turn-off" sensing and dose-responsive sensors. rsc.orgosti.gov |

This table provides a summary of the key features of collisional quenching as a mechanism in fluorescent amine sensors.

Supramolecular Interactions in Chemosensing Systems

Supramolecular chemistry, which focuses on non-covalent interactions, plays a pivotal role in the design of highly selective chemosensors. nih.govbeilstein-journals.org These interactions, including hydrogen bonding, π-π stacking, and host-guest interactions, allow for the specific recognition of target analytes like amines. nih.govrsc.org By incorporating recognition sites into a fluorescent probe, it is possible to create sensors that bind to specific amines with high affinity and selectivity. rsc.org

The formation of a supramolecular complex between the probe and the amine can trigger a change in the probe's photophysical properties, leading to a detectable signal. nih.gov For instance, a pyridine-attached binaphthyl derivative can exhibit distinct fluorescence responses upon forming chiral complexes with different amines in the presence of zinc(II) ions. rsc.org This allows for the discrimination between various enantiomeric pairs of amines. rsc.org Similarly, macrocyclic hosts like pillar[n]arenes can form host-guest complexes with specific analytes, leading to changes in fluorescence through processes like energy transfer or charge transfer. nih.gov The design of these systems often involves a "lock and key" approach, where the size, shape, and chemical properties of the host's cavity are tailored to bind a specific guest molecule. nih.gov This strategy of using supramolecular interactions is fundamental to achieving the high selectivity required for complex sensing applications in biological and environmental systems. nih.govrsc.org

The table below highlights different types of supramolecular interactions and their role in amine sensing.

| Interaction Type | Description | Example |

| Host-Guest Chemistry | A host molecule with a cavity binds a guest molecule (amine). nih.gov | Pillar[n]arene-based sensors for various analytes. nih.gov |

| Hydrogen Bonding | Directed interaction between a hydrogen atom and an electronegative atom. nih.gov | Molecular tweezers binding cationic peptides. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. mdpi.com | Observed in the self-assembly of some sensor systems. mdpi.com |

| Metal Coordination | Formation of a coordinate bond between a metal ion and a ligand. rsc.org | Zinc(II)-mediated complex formation for chiral amine recognition. rsc.org |

This table summarizes key supramolecular interactions and their applications in the design of chemosensors for amines.

Catalytic Roles and Mechanisms of this compound Analogues

While direct catalytic applications of this compound are not extensively documented, its structural analogues, particularly those based on the isoquinoline and quinoline (B57606) frameworks, are significant in various catalytic systems. These analogues serve as ligands in transition metal catalysis and as scaffolds in organocatalysis.

Role in Transition Metal-Catalyzed Reactions

Analogues of this compound, such as other quinoline and isoquinoline derivatives, are widely employed as ligands in transition metal-catalyzed reactions. beilstein-journals.org These N-heterocyclic compounds can coordinate to metal centers like palladium, rhodium, iridium, and copper, influencing the catalyst's activity, selectivity, and stability. beilstein-journals.orgnih.govfrontiersin.org For example, quinoline and isoquinoline derivatives have been used as directing groups in palladium-catalyzed C-H bond activation and functionalization reactions. beilstein-journals.org In these reactions, the nitrogen atom of the heterocycle coordinates to the metal, directing the catalytic functionalization to a specific C-H bond. beilstein-journals.org

Furthermore, half-sandwich complexes of rhodium and iridium containing bipyridine or phenanthroline ligands, which are structurally related to the bidentate coordination motif possible with some isoquinoline derivatives, are effective catalysts for transfer hydrogenation reactions. nih.gov These reactions are crucial for the reduction of various substrates, including biomolecules. nih.gov The electronic and steric properties of the ligand play a critical role in determining the efficiency and selectivity of the catalyst. nih.gov For instance, in the reduction of NAD+ to NADH, the catalytic activity of Ru(II) complexes was found to be highly dependent on the N-substituent of the sulfonamidoethylenediamine ligand. nih.gov

The following table provides examples of transition metal-catalyzed reactions where isoquinoline or quinoline analogues act as ligands.

| Metal | Reaction Type | Role of Ligand | Reference |

| Palladium | C-H Activation/Functionalization | Directing Group | beilstein-journals.org |

| Rhodium(III) | C-H Coupling/Michael Addition | Ligand for active catalyst | frontiersin.org |

| Iridium(III) | Transfer Hydrogenation | Ligand for Ir-H intermediate formation | nih.gov |

| Copper | C-N Coupling (Chan-Lam) | Ligand for Cu catalyst | rsc.org |

| Iron | C(sp3)-H Amination | Ligand for Fe catalyst | frontiersin.org |

This table showcases the diverse roles of isoquinoline and quinoline analogues as ligands in various transition metal-catalyzed reactions.

Contributions to Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. beilstein-journals.orgrsc.org Chiral primary and secondary amines, including those built upon scaffolds related to this compound, are prominent classes of organocatalysts. rsc.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. beilstein-journals.org

Cinchona alkaloids, which contain a quinoline moiety, and their derivatives are highly effective organocatalysts for a wide range of enantioselective reactions, including aza-Michael additions. beilstein-journals.org The catalytic activity often arises from the cooperative action of different functional groups within the molecule, such as a tertiary amine and a hydroxyl group, which can act as a Brønsted base and a hydrogen-bond donor, respectively. nih.gov Chiral phosphoric acids derived from binaphthyl structures have also been successfully used to catalyze the dearomative arylation of isoquinolines, providing chiral dihydroisoquinolines with high enantioselectivity. acs.org These examples highlight how the structural motifs found in analogues of this compound are integral to the design of effective organocatalysts for stereoselective transformations.

The table below lists some organocatalytic reactions where analogues or related structures play a key role.

| Catalyst Type | Reaction | Activation Mode |

| Cinchona Alkaloid Derivatives | Aza-Michael Addition | Hydrogen bonding, Brønsted base catalysis |

| Chiral Phosphoric Acids | Dearomative Arylation of Isoquinolines | Brønsted acid catalysis |

| Primary Amine Catalysts | Various (e.g., Aldol, Mannich) | Enamine/Iminium ion formation |

This table provides an overview of the roles of this compound analogues and related structures in different organocatalytic reactions.

Mechanistic Insights into In Vitro Biological Activity of this compound Derivatives

The in vitro biological activity of this compound and its derivatives is multifaceted, stemming from its structural classification as a heterocyclic aromatic amine. Mechanistic studies on this class of compounds and its close structural analogs have revealed complex interactions with metabolic enzymes, specific protein targets, and fundamental cellular processes. The following sections detail the primary mechanisms through which these compounds are understood to exert their biological effects in functional systems.

Metabolic Activation Pathways of Aromatic Amines

This compound belongs to the broad class of aromatic amines, many of which are pro-carcinogens that require metabolic activation to exert their biological, and potentially genotoxic, effects. acs.org The primary and obligatory first step in the activation cascade for most aromatic and heterocyclic amines is N-oxidation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2 and CYP1A1. nih.govfrontiersin.org This initial step converts the exocyclic amino group into a more reactive N-hydroxy derivative (N-hydroxylamine). acs.org

This N-hydroxylamine is a proximate carcinogen but can undergo further metabolic activation through two main pathways to form the ultimate carcinogenic species. acs.orgnih.gov

O-Acetylation: The N-hydroxy group can be esterified by N-acetyltransferases (NATs), creating a highly unstable N-acetoxyarylamine. acs.org

O-Sulfonation: Alternatively, sulfotransferases (SULTs) can catalyze the conjugation of a sulfo group to the N-hydroxy moiety. acs.org

Both the N-acetoxy and N-sulfonyloxy esters are exceptionally reactive, readily undergoing heterolytic cleavage to form a highly electrophilic arylnitrenium ion. acs.orgnih.gov This ultimate metabolite is capable of covalently binding to nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov The predominant site of DNA adduction for many aromatic amines is the C8-position of guanine (B1146940) bases. nih.gov The formation of these bulky DNA adducts is considered a critical initiating event in chemical carcinogenesis, as they can lead to mutations during DNA replication if not repaired, thereby provoking genetic instability. nih.govnih.gov An alternative pathway involves the generation of reactive oxygen species (ROS) during the metabolic cycling of these amines, which can induce oxidative DNA damage. acs.org

Enzyme Inhibition Mechanisms (e.g., PARP-1, PARP-2)

The isoquinoline scaffold, the core of this compound, is a recognized pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. nih.govnih.gov PARP-1 is a key enzyme in the DNA damage response, detecting single-strand breaks (SSBs) and facilitating their repair. medchemexpress.com Inhibition of PARP-1 prevents the repair of these SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. nih.gov In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP becomes synthetically lethal, leading to targeted cell death. medchemexpress.comnih.gov

While direct enzymatic data for this compound is not extensively documented, its parent compound, 5-aminoisoquinoline (B16527) (5-AIQ), is a well-characterized and potent PARP-1 inhibitor. nih.govnih.govresearchgate.net The inhibitory mechanism of isoquinoline-based compounds involves competition with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding at the catalytic domain. medchemexpress.com

Structure-activity relationship (SAR) studies have shown that derivatives of the isoquinoline and particularly the isoquinolinone core can be highly potent and selective PARP inhibitors. Patents have described substituted 3-phenyl-isoquinolin-1(2H)-one derivatives, which are structurally analogous to this compound, as being selective inhibitors of PARP-1 over the closely related PARP-2. nih.gov This selectivity is a significant goal in drug design to minimize off-target effects. The antiproliferative activity of 3-(p-Tolyl)isoquinolin-1-amine (FX-9), a compound with high structural similarity to this compound, has been demonstrated against various cancer cell lines, with IC50 values in the low micromolar range, consistent with potent biological activity. tandfonline.com

Table 1: In Vitro Antiproliferative Activity of the Related Compound 3-(p-Tolyl)isoquinolin-1-amine (FX-9)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| SEM | B-cell Acute Lymphoblastic Leukemia | 0.54 | tandfonline.com |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.07 | tandfonline.com |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.94 | tandfonline.com |

| CEM | T-cell Acute Lymphoblastic Leukemia | 1.01 | tandfonline.com |

Modulation of Cellular Processes (in vitro, e.g., cell cycle arrest, apoptosis induction)

Consistent with their role as DNA-damaging agents (via metabolic activation) and DNA repair inhibitors (via PARP inhibition), isoquinoline derivatives profoundly modulate fundamental cellular processes such as cell cycle progression and apoptosis. PARP inhibition can lead to an accumulation of DNA damage, particularly during the S phase of the cell cycle, which subsequently triggers cell cycle checkpoints. nih.gov This often results in a G2/M phase delay or arrest, preventing damaged cells from entering mitosis. nih.govnih.govimrpress.com If the DNA damage is irreparable, the cell is directed toward programmed cell death, or apoptosis. spandidos-publications.com

Studies on 3-aryl-1-isoquinolinamine derivatives have demonstrated these precise effects. The compound CWJ-082, a 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, was found to cause cell cycle arrest at the G2/M phase in cervical cancer cells. oup.com This arrest was followed by caspase-dependent apoptosis, involving the activation of initiator caspases-8 and -9 and the executioner caspase-3, ultimately leading to the cleavage of PARP itself, a hallmark of apoptosis. oup.com

Similarly, the structurally related compound 3-(p-Tolyl)isoquinolin-1-amine (FX-9) is a potent inducer of apoptosis in acute lymphoblastic leukemia (ALL) cells. nih.gov Treatment with FX-9 led to significant increases in the apoptotic cell population, confirmed by Annexin V staining and the detection of cleaved caspase-3. nih.gov Morphological changes characteristic of apoptosis, including cytoplasmic vacuolization and nuclear condensation (karyopyknosis), were also observed. nih.gov

Table 2: Induction of Apoptosis in ALL Cell Lines by the Related Compound 3-(p-Tolyl)isoquinolin-1-amine (FX-9) after 72h

| Cell Line | Control (% Apoptotic Cells) | FX-9 (5 µM) (% Apoptotic Cells) | Reference |

|---|---|---|---|

| SEM | 7.4% | 75.9% | nih.gov |

| RS4;11 | 11.7% | 84.6% | nih.gov |

| Jurkat | 18.7% | 48.7% | nih.gov |

| CEM | 7.3% | 90.4% | nih.gov |

Receptor Binding and Agonist/Antagonist Mechanisms

Beyond their effects on intracellular enzymes and pathways, isoquinoline derivatives have been developed as ligands for various cell surface and intracellular receptors. The this compound scaffold contains the key structural motif of 5-aminoisoquinoline, which has been identified as a critical pharmacophore for potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govtandfonline.com The TRPV1 receptor is a non-selective cation channel involved in the sensation of pain and heat. unife.it

Structure-activity relationship studies have led to the synthesis of N-isoquinolin-5-yl-N'-aryl urea (B33335) derivatives that act as potent TRPV1 antagonists. nih.gov These compounds function by competitively blocking the receptor, thereby preventing its activation by agonists like capsaicin (B1668287) or protons. nih.gov For instance, the derivative N-isoquinolin-5-yl-N'-(4-trifluoromethylbenzyl)urea blocks human TRPV1 with a half-maximal inhibitory concentration (IC50) of just 4 nM. nih.gov This demonstrates that the 5-aminoisoquinoline portion of the molecule is crucial for high-affinity binding to the receptor. Another derivative, built on a N¹-(isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide platform, also showed potent TRPV1 antagonism with an IC50 of 0.084 µM. nih.gov

While the primary focus has been on TRPV1, the versatility of the isoquinoline scaffold has been explored for other targets as well. Different derivatives have been synthesized and shown to bind to other receptors, including adenosine (B11128) A3 receptors and the human epidermal growth factor receptor 2 (HER2), highlighting the potential for this compound derivatives to act as receptor agonists or antagonists, depending on the specific substitutions on the core structure. nih.govrsc.org

Structure Activity Relationship Sar Studies of N Phenylisoquinolin 5 Amine Derivatives

Correlating Structural Modifications with Functional Responses

The functional landscape of N-phenylisoquinolin-5-amine derivatives is intricately tied to their structural features. Understanding how modifications to the core scaffold influence activity is paramount for the rational design of new compounds with tailored properties.

The electronic and steric properties of substituents on both the phenyl and isoquinoline (B145761) rings of this compound derivatives play a critical role in dictating their functional responses. These effects are fundamental to understanding their behavior in various chemical and biological systems.

Electronic Effects: The nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly alters the electron density distribution across the molecule.